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molecular formula C14H12O5S B8361452 4-(3-Methanesulfonyl-phenoxy)-benzoic acid

4-(3-Methanesulfonyl-phenoxy)-benzoic acid

Cat. No. B8361452
M. Wt: 292.31 g/mol
InChI Key: KENLDDIDHDNYEK-UHFFFAOYSA-N
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Patent
US07951826B2

Procedure details

A stirred solution of 4-(3-methanesulfonyl-phenoxy)-benzoic acid methyl ester (1.0 mmol) (see Intermediate 12) in 1:1 methanol/tetrahydrofuran (0.15 M), is treated with 2 N sodium hydroxide (3.0 mmol) and heated to reflux for one hour. The reaction is concentrated in vacuo. 1 N Hydrochloric acid and water are added and the mixture extracted with 10% isopropanol/dichloromethane. The organic portion is concentrated in vacuo to yield the desired product. MS (m/e): 291.0 (M−1).
Name
4-(3-methanesulfonyl-phenoxy)-benzoic acid methyl ester
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Intermediate 12
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mmol
Type
reactant
Reaction Step One
Name
methanol tetrahydrofuran
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:21])[C:4]1[CH:9]=[CH:8][C:7]([O:10][C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([S:17]([CH3:20])(=[O:19])=[O:18])[CH:12]=2)=[CH:6][CH:5]=1.[OH-].[Na+]>CO.O1CCCC1>[CH3:20][S:17]([C:13]1[CH:12]=[C:11]([CH:16]=[CH:15][CH:14]=1)[O:10][C:7]1[CH:8]=[CH:9][C:4]([C:3]([OH:21])=[O:2])=[CH:5][CH:6]=1)(=[O:18])=[O:19] |f:1.2,3.4|

Inputs

Step One
Name
4-(3-methanesulfonyl-phenoxy)-benzoic acid methyl ester
Quantity
1 mmol
Type
reactant
Smiles
COC(C1=CC=C(C=C1)OC1=CC(=CC=C1)S(=O)(=O)C)=O
Name
Intermediate 12
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC=C(C=C1)OC1=CC(=CC=C1)S(=O)(=O)C)=O
Name
Quantity
3 mmol
Type
reactant
Smiles
[OH-].[Na+]
Name
methanol tetrahydrofuran
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for one hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction is concentrated in vacuo
ADDITION
Type
ADDITION
Details
1 N Hydrochloric acid and water are added
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with 10% isopropanol/dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The organic portion is concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C=1C=C(OC2=CC=C(C(=O)O)C=C2)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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